

Check Availability & Pricing

In-Depth Technical Guide to the Crystal Structure of 2-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **2-Bromo-5-methylpyridine**, a compound of interest in synthetic chemistry and drug discovery. The information presented herein is compiled from crystallographic data and published research, offering a detailed resource for professionals in the field.

Introduction

2-Bromo-5-methylpyridine is a substituted pyridine derivative that serves as a valuable building block in the synthesis of more complex molecules, including ligands for metal complexes and pharmacologically active compounds. Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide summarizes the key crystallographic data and experimental procedures related to the structural determination of **2-Bromo-5-methylpyridine**.

Crystal Structure Analysis

The crystal structure of **2-Bromo-5-methylpyridine** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/m.[1] [2] The crystal packing is characterized by weak intermolecular C—H····N interactions, which form infinite chains along the direction.[1][2] Notably, no π – π stacking interactions are observed in the crystal lattice.[1][2]

Crystallographic Data

The fundamental crystallographic data for **2-Bromo-5-methylpyridine** are summarized in Table 1. This information provides the basis for understanding the unit cell and symmetry of the crystal.

Table 1: Crystal Data and Structure Refinement for 2-Bromo-5-methylpyridine

Parameter	Value
Empirical Formula	C ₆ H ₆ BrN
Formula Weight	172.02 g/mol
Crystal System	Monoclinic
Space Group	P21/m
a (Å)	6.1889 (18)
b (Å)	6.614 (2)
c (Å)	7.835 (2)
β (°)	93.503 (9)
Volume (ų)	320.12 (17)
Z	2
Temperature (K)	120
Radiation type	Μο Κα
Wavelength (Å)	0.71073
Absorption coefficient (mm ⁻¹)	6.31
F(000)	168
F(000) Crystal size (mm³)	168 0.19 × 0.12 × 0.10
Crystal size (mm³)	0.19 x 0.12 x 0.10
Crystal size (mm³) θ range for data collection (°)	0.19 x 0.12 x 0.10 3.5 to 25.4
Crystal size (mm³) θ range for data collection (°) Index ranges	$0.19 \times 0.12 \times 0.10$ 3.5 to 25.4 $-7 \le h \le 7, -7 \le k \le 7, -9 \le l \le 9$
Crystal size (mm³) θ range for data collection (°) Index ranges Reflections collected	$0.19 \times 0.12 \times 0.10$ $3.5 \text{ to } 25.4$ $-7 \le h \le 7, -7 \le k \le 7, -9 \le l \le 9$ 3025
Crystal size (mm³) θ range for data collection (°) Index ranges Reflections collected Independent reflections	$0.19 \times 0.12 \times 0.10$ $3.5 \text{ to } 25.4$ $-7 \le h \le 7, -7 \le k \le 7, -9 \le l \le 9$ 3025 $622 [R(int) = 0.044]$

Final R indices [I > $2\sigma(I)$]	R ₁ = 0.0273, wR ₂ = 0.0664
R indices (all data)	R ₁ = 0.0331, wR ₂ = 0.0689
Largest diff. peak and hole (e.Å ⁻³)	0.46 and -0.52

Data sourced from Roy, Manke, & Golen (2016).

Atomic Coordinates and Displacement Parameters

The fractional atomic coordinates and equivalent isotropic displacement parameters for the non-hydrogen atoms are presented in Table 2. This data defines the position of each atom within the unit cell.

Table 2: Fractional Atomic Coordinates (×10⁴) and Equivalent Isotropic Displacement Parameters (Å²×10³)

Atom	х	у	Z	U(eq)
Br1	2896(1)	2500	321(1)	36(1)
N1	3705(5)	2500	3819(4)	25(1)
C1	4724(6)	2500	2391(4)	24(1)
C2	6941(6)	2500	2276(5)	29(1)
C3	8195(6)	2500	3790(5)	28(1)
C4	7211(6)	2500	5348(5)	24(1)
C5	4962(6)	2500	5274(4)	25(1)
C6	8515(7)	2500	7021(5)	34(1)

U(eq) is defined as one third of the trace of the orthogonalized Uij tensor.

Bond Lengths and Angles

Selected bond lengths and angles are provided in Tables 3 and 4, respectively. These parameters are fundamental to defining the molecular geometry.

Table 3: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length
Br1	C1	1.889(3)
N1	C5	1.334(4)
N1	C1	1.337(4)
C1	C2	1.380(5)
C2	C3	1.385(5)
C3	C4	1.393(5)
C4	C5	1.388(5)
C4	C6	1.505(5)

Table 4: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle
C5	N1	C1	117.4(3)
N1	C1	C2	122.5(3)
N1	C1	Br1	117.3(2)
C2	C1	Br1	120.2(3)
C1	C2	C3	119.0(3)
C2	C3	C4	119.2(3)
C5	C4	C3	117.8(3)
C5	C4	C6	121.2(3)
C3	C4	C6	121.0(3)
N1	C5	C4	124.1(3)

Experimental Protocols Synthesis of 2-Bromo-5-methylpyridine

A common method for the synthesis of **2-Bromo-5-methylpyridine** is through the diazotization of 5-methylpyridin-2-amine.

Materials:

- 5-methylpyridin-2-amine
- Hydrobromic acid (48%)
- Sodium nitrite
- Ice
- Sodium hydroxide solution

Procedure:

- 5-methylpyridin-2-amine is dissolved in hydrobromic acid.
- The solution is cooled to a temperature between -5 and 0 °C in an ice-salt bath.
- A solution of sodium nitrite in water is added dropwise to the cooled amine solution, maintaining the temperature below 0 °C.
- The reaction mixture is stirred for a period at this low temperature.
- The reaction is then carefully neutralized with a sodium hydroxide solution.
- The product, **2-Bromo-5-methylpyridine**, can then be extracted using an organic solvent, followed by purification steps such as distillation or chromatography.

Crystallization

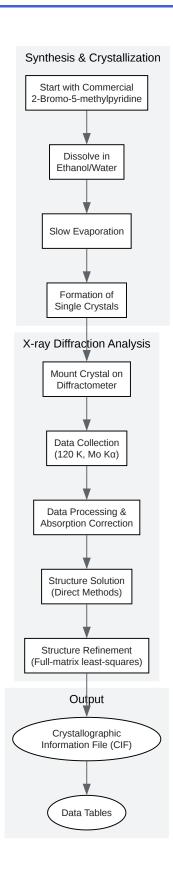
Single crystals suitable for X-ray diffraction were obtained from a commercial sample of **2-Bromo-5-methylpyridine**.[1][2]

Procedure:

- A sample of 2-Bromo-5-methylpyridine was dissolved in a solution of ethanol and water.[1]
 [2]
- The solution was allowed to evaporate slowly at room temperature.[1][2]
- Over time, single crystals of suitable quality for X-ray analysis formed.[1][2]

X-ray Data Collection and Structure Refinement

Apparatus: Bruker D8 Venture CMOS diffractometer.[1]


Procedure:

- A suitable single crystal was mounted on the diffractometer.
- The crystal was maintained at a constant temperature of 120 K during data collection.[1]
- Data was collected using Mo Kα radiation.[1]
- The collected data was processed, and absorption corrections were applied using a multiscan method.[1]
- The structure was solved using direct methods and refined by full-matrix least-squares on F².

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of **2-Bromo-5-methylpyridine**.

Click to download full resolution via product page

Caption: Experimental workflow for the crystal structure determination.

Conclusion

This technical guide has provided a detailed summary of the crystal structure of **2-Bromo-5-methylpyridine**, supported by quantitative data and experimental protocols. The information presented is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating a deeper understanding of the structural characteristics of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CCDC support: downloading data via Access Structures: CCDC Home [support.ccdc.cam.ac.uk]
- 2. Deposit The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure of 2-Bromo-5-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020793#crystal-structure-of-2-bromo-5-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com